2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
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Description
2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, also known as AG-014699, is a small molecule inhibitor that targets the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibition of this enzyme can lead to cell death in cancer cells with defects in DNA repair pathways. AG-014699 has shown promise as a potential treatment for various types of cancer, including breast, ovarian, and pancreatic cancer.
Scientific Research Applications
Photoluminescent Materials
A study on 6-Amino-8-cyanobenzo[1,2-b]indolizines, which share structural similarities with 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, reveals their application as new photoluminescent materials. These compounds exhibit unique pH-dependent optical properties, including an unusual blue shift in fluorescence emission upon protonation. The photophysical changes are attributed to C-protonation and loss of aromaticity, a finding that could have implications for the design of pH-sensitive optical materials (Outlaw, Zhou, Bragg, & Townsend, 2016).
Tropical Disease Research
Research into isoxazoline indolizine amide compounds, structurally related to 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, has highlighted their potential application in treating tropical diseases. The synthesis of such compounds involves creating indolizine core structures as intermediates for efficient derivatization, indicating a pathway for developing new therapeutic agents (Zhang, Plattner, Zhou, Xu, Cao, & Wu, 2014).
Antimicrobial and Antitumor Activities
A series of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides have been synthesized and shown to possess significant in vitro anti-tuberculosis, anticancer, anti-inflammatory, and antibacterial activities. This research demonstrates the potential of these compounds, which are chemically related to 2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide, in contributing to the development of new drugs for various diseases (Mahanthesha, Suresh, & Naik, 2022).
properties
IUPAC Name |
2-amino-N-(2-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c23-15-5-1-2-6-16(15)26-22(29)18-17-7-3-4-12-27(17)20(19(18)25)21(28)13-8-10-14(24)11-9-13/h1-12H,25H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLNALAWRVHDNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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